molecular formula C6H6BrFN2 B13183106 3-(Bromomethyl)-4-fluoropyridin-2-amine

3-(Bromomethyl)-4-fluoropyridin-2-amine

Cat. No.: B13183106
M. Wt: 205.03 g/mol
InChI Key: CSHKCAWNGWPEDU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluoropyridin-2-amine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group at the 3-position, a fluorine atom at the 4-position, and an amine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-fluoropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-fluoropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(Bromomethyl)-4-fluoropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-fluoropyridin-2-amine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-4-fluoropyridin-2-amine is unique due to the combination of the bromomethyl, fluorine, and amine groups on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

3-(bromomethyl)-4-fluoropyridin-2-amine

InChI

InChI=1S/C6H6BrFN2/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2,(H2,9,10)

InChI Key

CSHKCAWNGWPEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)CBr)N

Origin of Product

United States

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